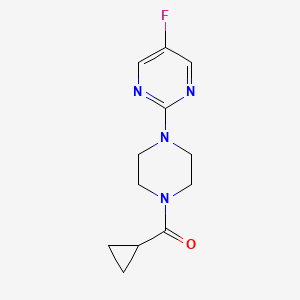
2-(4-Cyclopropanecarbonylpiperazin-1-yl)-5-fluoropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Cyclopropanecarbonylpiperazin-1-yl)-5-fluoropyrimidine, also known as CPPF, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPPF belongs to the class of pyrimidine derivatives and has been found to exhibit promising results in various studies.
Wissenschaftliche Forschungsanwendungen
Discovery of P2X7 Antagonist Clinical Candidate
A study developed a single-pot dipolar cycloaddition reaction/Cope elimination sequence to access novel 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine P2X7 antagonists. These compounds demonstrated robust P2X7 receptor occupancy at low doses in rats and were explored as potential treatments for mood disorders. One such compound was advanced into phase I clinical trials (Chrovian et al., 2018).
Anti-tubercular and Antibacterial Agents
A series of novel analogues containing elements of the chemical structure were synthesized and evaluated for their in vitro anti-tubercular and antibacterial activity. These compounds showed promise against Mycobacterium tuberculosis and were also tested for antibacterial activity against Staphylococcus aureus and Escherichia coli (Suresh et al., 2014).
Synthesis of Voriconazole
In the synthesis of Voriconazole, an antifungal agent, a related chemical structure was used. The study examined the diastereocontrol of this reaction by varying the pyrimidine substitution pattern and reaction conditions (Butters et al., 2001).
Design of Oral Fluoropyrimidine Carbamate, Capecitabine
Capecitabine, a novel oral fluoropyrimidine carbamate, was designed to convert to 5-fluorouracil selectively in tumors through a cascade of enzymes. This study investigated the tissue localization of these enzymes in humans, which was crucial for designing the compound (Miwa et al., 1998).
Serotonin and Dopamine Receptor Affinity
A series of compounds was prepared with receptor binding affinity for D2 and D3 dopamine receptors and serotonin 5-HT1A receptors. These compounds, including a similar chemical structure, were evaluated for their potential as antipsychotic agents with increased efficacy and decreased side effects (Wustrow et al., 1998).
Anticancer Agents with Tubulin Inhibition
The synthesis and SAR of a series of triazolopyrimidines as anticancer agents were described. These compounds showed a unique mechanism of action by promoting tubulin polymerization in vitro and overcoming resistance attributed to several multidrug resistance transporter proteins (Zhang et al., 2007).
Eigenschaften
IUPAC Name |
cyclopropyl-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN4O/c13-10-7-14-12(15-8-10)17-5-3-16(4-6-17)11(18)9-1-2-9/h7-9H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIZEBPIVYPKII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

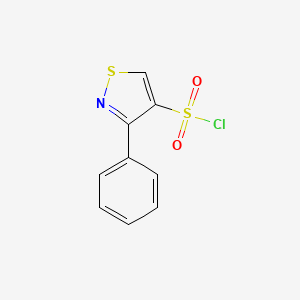
![1-(3-{[4-(1,2,5-Thiadiazol-3-yloxy)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one](/img/structure/B2688461.png)
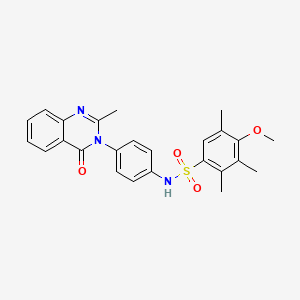
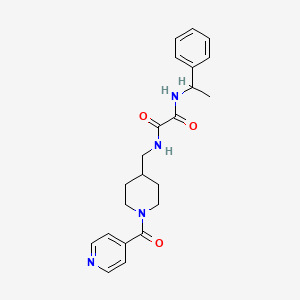
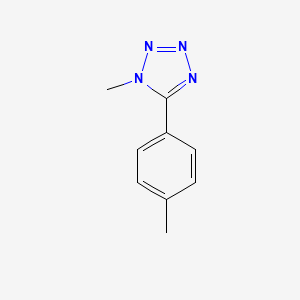
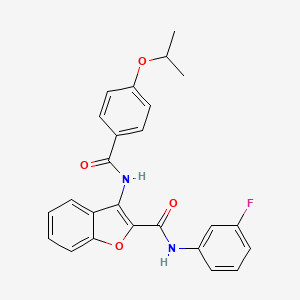
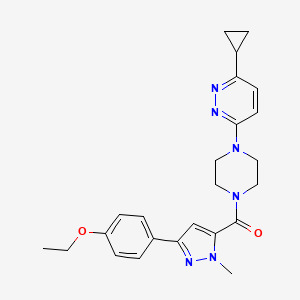
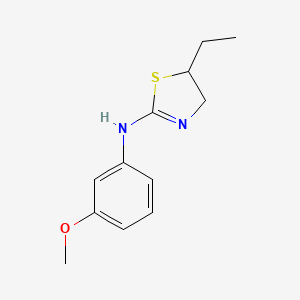
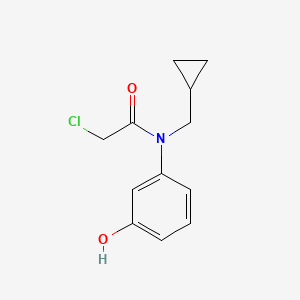
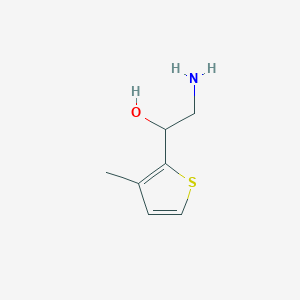
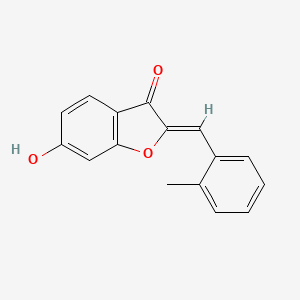
![2-[4-(3-Chlorophenyl)piperazino]-5-(4-fluorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2688475.png)
![6-morpholino-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)pyrimidine-4-carboxamide](/img/structure/B2688476.png)
![1-(benzo[d]oxazol-2-yl)-N-(2-chlorophenyl)pyrrolidine-2-carboxamide](/img/structure/B2688477.png)